Cas no 24611-70-9 (1H-1,2,3-Benzotriazole-5-carbonitrile)
1H-1,2,3-Benzotriazole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzo[d][1,2,3]triazole-5-carbonitrile
- 1H-Benzotriazole-6-carbonitrile
- 2H-benzotriazole-5-carbonitrile
- 1H-1,2,3-Benzotriazole-5-carbonitrile
- 1H-1,2,3-benzotriazole-5-carbonitrile(SALTDATA: FREE)
- 1H-benzotriazole-5-carbonitrile
- 5-cyano-1H-benzotriazole
- benzotriazole-5-carbonitrile
- 2H-1,2,3-BENZOTRIAZOLE-5-CARBONITRILE
- 24611-70-9
- AKOS005531211
- MFCD08669484
- 6-cyano-1H-benzotriazole
- DTXSID30548081
- D78638
- butropiumbromide
- SCHEMBL203218
- AB45860
- A877860
- ZAA61170
- EN300-206440
- Z1201624712
- BS-22109
- CS-0155761
- 6-cyano-benzotriazole
- VWF
- STK661396
-
- MDL: MFCD08669484
- Inchi: 1S/C7H4N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,(H,9,10,11)
- InChI Key: OEBMOZBCDOBXAN-UHFFFAOYSA-N
- SMILES: N1=C2C=C(C#N)C=CC2=NN1
Computed Properties
- Exact Mass: 144.04400
- Monoisotopic Mass: 144.043596145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 65.4Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 464.0±18.0 °C at 760 mmHg
- Flash Point: 147.9±6.4 °C
- PSA: 65.36000
- LogP: 0.82958
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1H-1,2,3-Benzotriazole-5-carbonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H-1,2,3-Benzotriazole-5-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-1,2,3-Benzotriazole-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093810-5g |
1H-Benzo[d][1,2,3]triazole-5-carbonitrile |
24611-70-9 | 95% | 5g |
$584.24 | 2023-09-02 | |
| Alichem | A019093810-10g |
1H-Benzo[d][1,2,3]triazole-5-carbonitrile |
24611-70-9 | 95% | 10g |
$779.88 | 2023-09-02 | |
| Alichem | A019093810-25g |
1H-Benzo[d][1,2,3]triazole-5-carbonitrile |
24611-70-9 | 95% | 25g |
$1393.60 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H183112-25g |
1H-1,2,3-Benzotriazole-5-carbonitrile |
24611-70-9 | 98% | 25g |
¥3359.90 | 2023-09-02 | |
| Fluorochem | 216121-1g |
1H-Benzo[d][1,2,3]triazole-5-carbonitrile |
24611-70-9 | 95% | 1g |
£69.00 | 2022-03-01 | |
| Chemenu | CM152878-25g |
1H-Benzo[d][1,2,3]triazole-5-carbonitrile |
24611-70-9 | 95% | 25g |
$427 | 2021-06-09 | |
| TRC | B207535-250mg |
1H-1,2,3-Benzotriazole-5-carbonitrile |
24611-70-9 | 250mg |
$ 64.00 | 2023-04-19 | ||
| TRC | B207535-500mg |
1H-1,2,3-Benzotriazole-5-carbonitrile |
24611-70-9 | 500mg |
$ 87.00 | 2023-04-19 | ||
| TRC | B207535-1g |
1H-1,2,3-Benzotriazole-5-carbonitrile |
24611-70-9 | 1g |
$ 105.00 | 2022-06-07 | ||
| TRC | B207535-2.5g |
1H-1,2,3-Benzotriazole-5-carbonitrile |
24611-70-9 | 2.5g |
$ 236.00 | 2023-04-19 |
1H-1,2,3-Benzotriazole-5-carbonitrile Suppliers
1H-1,2,3-Benzotriazole-5-carbonitrile Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1H-1,2,3-Benzotriazole-5-carbonitrile
Introduction to 1H-1,2,3-Benzotriazole-5-carbonitrile (CAS No: 24611-70-9)
1H-1,2,3-Benzotriazole-5-carbonitrile, with the chemical identifier CAS No 24611-70-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzotriazole family, a class of molecules known for their diverse biological activities and utility in synthetic chemistry. The presence of a nitrile group at the 5-position introduces unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The benzotriazole core is a prominent structure in medicinal chemistry due to its ability to form stable complexes with metals and its potential as a bioactive scaffold. Specifically, 1H-1,2,3-Benzotriazole-5-carbonitrile has been explored for its role in developing novel therapeutic agents. Recent studies have highlighted its significance in the synthesis of metal-organic frameworks (MOFs) and as a precursor in the preparation of functional materials. These applications stem from its ability to participate in coordination chemistry, which is crucial for designing materials with tailored properties.
In pharmaceutical research, 1H-1,2,3-Benzotriazole-5-carbonitrile has been investigated for its potential as an intermediate in the synthesis of drugs targeting various diseases. The nitrile group provides a versatile handle for further functionalization, allowing chemists to modify the molecule into more complex pharmacophores. For instance, derivatives of this compound have been studied for their antimicrobial and anti-inflammatory properties. The benzotriazole moiety itself is known to exhibit bioactivity against certain pathogens, making it an attractive component in drug design.
One of the most compelling aspects of 1H-1,2,3-Benzotriazole-5-carbonitrile is its role in catalytic processes. The compound has been utilized as a ligand or co-catalyst in various organic transformations. Its ability to stabilize transition metal centers enhances reaction efficiency and selectivity. This has led to its incorporation in asymmetric synthesis protocols, where precise control over stereochemistry is essential. Such applications underscore the compound's importance not only as a building block but also as a facilitator of complex chemical reactions.
The synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile itself presents an intriguing challenge due to the need for precise regioselectivity. Advanced synthetic methodologies have been employed to achieve high yields and purity. Techniques such as cross-coupling reactions and cyclization processes are commonly used to construct the benzotriazole ring system. The introduction of the nitrile group typically involves cyanation reactions, which can be performed under mild conditions using appropriate reagents. These synthetic strategies highlight the compound's synthetic utility and accessibility for further derivatization.
Recent advancements in computational chemistry have also contributed to our understanding of 1H-1,2,3-Benzotriazole-5-carbonitrile's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets and how its structure can be optimized for improved bioactivity. These computational approaches complement experimental work by predicting properties such as binding affinity and metabolic stability. Such interdisciplinary research fosters innovation and accelerates the development of new pharmaceuticals.
The environmental impact of using 1H-1,2,3-Benzotriazole-5-carbonitrile as a chemical intermediate has also been examined. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic methods have been explored to enhance sustainability. These initiatives align with global trends toward environmentally conscious chemical practices and demonstrate the compound's adaptability within evolving regulatory frameworks.
In conclusion, 1H-1,2,3-Benzotriazole-5-carbonitrile (CAS No: 24611-70-9) remains a pivotal compound in modern chemical research. Its versatility as a synthetic intermediate and its potential applications in pharmaceuticals and materials science underscore its importance. As research continues to uncover new uses for this molecule,its significance is likely to grow further。The combination of experimental innovation and computational analysis ensures that CAS No 24611-70-9 will continue to be a subject of intense interest among scientists worldwide。
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